Leiokinine A

描述

Significance of Alkaloids in Natural Product Chemistry

Alkaloids are a significant class of naturally occurring organic compounds characterized by the presence of basic nitrogen atoms, often within a heterocyclic ring structure. florajournal.comgcwgandhinagar.com These compounds are predominantly found in plants, but also occur in fungi, bacteria, and animals. florajournal.comgcwgandhinagar.comalfa-chemistry.com Alkaloids are considered important secondary metabolites, meaning they are not directly involved in the primary processes of growth, development, or reproduction but often play roles in ecological interactions, such as defense mechanisms against herbivores or pathogens. wikipedia.orgnih.gov

The significance of alkaloids in natural product chemistry stems from their diverse and potent biological activities. florajournal.comwikipedia.orgrroij.com Many alkaloids have been utilized in traditional medicine for centuries and continue to serve as crucial templates for modern drug discovery and development. florajournal.comrroij.comnih.gov Their complex structures and wide-ranging pharmacological effects make them valuable lead compounds for developing new therapeutic agents. florajournal.comrroij.comnih.gov Research into alkaloids provides insights into plant defense mechanisms and the molecular basis of their interactions with biological systems. florajournal.com

Alkaloids exhibit a broad spectrum of pharmacological activities, including analgesic, stimulant, antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. florajournal.comwikipedia.orgrroij.comnih.govnih.gov Well-known examples of alkaloids used in clinical settings include morphine, quinine, ephedrine, and nicotine. nih.gov The chemical properties of alkaloids, particularly their basic nitrogen, facilitate their extraction and purification from natural sources, as they can form salts with acids. florajournal.com

Overview of the Quinoline (B57606) Alkaloid Class

Quinoline alkaloids are a specific group of naturally occurring alkaloids that are chemically derived from quinoline. alfa-chemistry.comwikipedia.org Quinoline is an aromatic heterocyclic compound characterized by a double-ring structure composed of a benzene (B151609) ring fused with a pyridine (B92270) ring. britannica.comrsc.org The nitrogen atom in quinoline is located at position 1 of the heterocyclic ring. rsc.org

This class of alkaloids is primarily found in plants, notably in the Rutaceae and Rubiaceae families, but also in some microorganisms and animals. alfa-chemistry.comwikipedia.org Quinoline alkaloids exhibit a wide range of biological activities, including antiseptic, convulsive, antineoplastic, antimalarial, antibacterial, antifungal, antiparasitic, and insecticidal effects. alfa-chemistry.comnih.govnih.govwikipedia.org

Prominent examples of quinoline alkaloids include the cinchona alkaloids such as quinine and quinidine, historically significant for their antimalarial properties. nih.govwikipedia.orguomustansiriyah.edu.iqbiointerfaceresearch.com Other examples include furoquinoline alkaloids and acridine alkaloids. wikipedia.org The biosynthesis of quinoline alkaloids in plants can involve precursors such as tryptophan and anthranilic acid. wikipedia.org The diverse structures and bioactivities of quinoline alkaloids have made them a subject of extensive research for many years. alfa-chemistry.com

Historical Context and Initial Discovery of Leiokinine A

This compound is a novel 4-quinolinone alkaloid. hodoodo.com It was first isolated from the stems of Esenbeckia leiocarpa, a native tree from Brazil belonging to the Rutaceae family. hodoodo.commdpi.comresearchgate.netmdpi.comnih.gov Esenbeckia leiocarpa is known to synthesize various secondary metabolites, including quinolinic, quinolonic, and indolic alkaloids, as well as furocoumarins, which are considered chemical markers for this genus. researchgate.net

The initial isolation and structural elucidation of this compound, along with other alkaloids such as leptomerine (B1631691), kokusaginine, skimmianine, maculine, and flindersiamine (B1206483), from Esenbeckia leiocarpa were reported in 1990 by Nakatsu et al. hodoodo.com This discovery was part of a bioactivity-guided fractionation study of the ethanol (B145695) extract from the stems of the plant. mdpi.comresearchgate.netmdpi.comnih.gov The research aimed to identify biologically active compounds within the plant extract. mdpi.com

This compound, with the molecular formula C₁₄H₁₇NO₂, was identified as one of the alkaloids present in the stems of Esenbeckia leiocarpa. hodoodo.comechemi.comnih.govchembk.com Its isolation contributed to the understanding of the chemical constituents of Esenbeckia leiocarpa and added a new compound to the class of quinoline alkaloids. hodoodo.comresearchgate.net

Detailed Research Findings on this compound

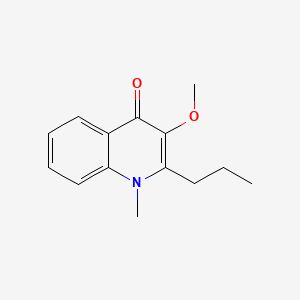

This compound is characterized as a 4-quinolinone alkaloid. hodoodo.com Its chemical structure is defined as 3-methoxy-1-methyl-2-propylquinolin-4(1H)-one. hodoodo.comnih.gov

Key physical and chemical properties of this compound have been reported. These include its molecular weight, exact mass, and computed properties such as PSA and XLogP3. echemi.comnih.govchembk.com

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₂ | echemi.comnih.govchembk.com |

| Molecular Weight | 231.29 g/mol | hodoodo.comechemi.comnih.govchembk.com |

| Exact Mass | 231.125928785 Da | hodoodo.comechemi.comnih.gov |

| CAS Number | 132587-63-4 | hodoodo.comechemi.comnih.govchembk.comchemicalbook.com |

| PubChem CID | 131525 | nih.gov |

| IUPAC Name | 3-methoxy-1-methyl-2-propylquinolin-4(1H)-one | hodoodo.comnih.gov |

| PSA | 31.23000 Ų | echemi.comnih.gov |

| XLogP3 | 2.49960 | echemi.comnih.gov |

| Density | 1.12 g/cm³ | echemi.com |

| Melting Point | 86 °C | echemi.com |

| Boiling Point | 345 °C | echemi.com |

| Flash Point | 159.7 °C | echemi.com |

| Refractive Index | 1.566 | echemi.com |

| Vapor Pressure | 8.56E-05 mmHg at 25°C | echemi.com |

This compound has been investigated for its biological activities. Research has shown that this compound, along with other alkaloids isolated from Esenbeckia leiocarpa, exhibits anticholinesterase activity in vitro. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.nettandfonline.comresearcher.life This activity relates to the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine (B1216132), a neurotransmitter. researchgate.net

Furthermore, previous studies on Esenbeckia leiocarpa have attributed weak antifeedant activity against the pink bollworm (Pectinophora gossypiella) to the presence of alkaloids, including this compound and Leiokinine B. mdpi.com

These findings highlight this compound as a naturally occurring quinoline alkaloid with specific physical and chemical properties and documented in vitro biological activity, particularly its role in anticholinesterase activity and potential contribution to antifeedant effects.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

132587-63-4 |

|---|---|

分子式 |

C14H17NO2 |

分子量 |

231.29 g/mol |

IUPAC 名称 |

3-methoxy-1-methyl-2-propylquinolin-4-one |

InChI |

InChI=1S/C14H17NO2/c1-4-7-12-14(17-3)13(16)10-8-5-6-9-11(10)15(12)2/h5-6,8-9H,4,7H2,1-3H3 |

InChI 键 |

GEGKYZYCKNLWLI-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=C(C(=O)C2=CC=CC=C2N1C)OC |

外观 |

Solid powder |

其他CAS编号 |

132587-63-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-methoxy-1-methyl-2-propyl-4-quinolone leiokinine A |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Source Identification: Esenbeckia leiocarpa Engl. (Rutaceae)

Leiokinine A is a secondary metabolite found in the leaves and stems of Esenbeckia leiocarpa, a plant species belonging to the Rutaceae family. This plant, native to Brazil, is the primary known natural source of this particular alkaloid. The concentration of this compound and other related alkaloids can vary depending on factors such as the geographical location, season of collection, and the specific part of the plant being analyzed.

Advanced Extraction Techniques for Alkaloid Fractions

The initial step in isolating this compound involves the extraction of a crude alkaloid fraction from the plant material. While traditional methods like maceration and Soxhlet extraction have been used for alkaloid extraction, modern techniques offer improved efficiency, reduced solvent consumption, and shorter extraction times.

A common approach for obtaining the alkaloid fraction from Esenbeckia leiocarpa begins with the extraction of the dried and powdered plant material (leaves or stems) with a solvent such as ethanol (B145695). This is often followed by an acid-base partitioning process. The ethanolic extract is concentrated and then subjected to a liquid-liquid extraction with an acidified aqueous solution and an immiscible organic solvent. The alkaloids, being basic in nature, are protonated and move into the aqueous phase. The aqueous layer is then basified, causing the alkaloids to deprotonate and become soluble in an organic solvent, thus separating them from other plant constituents.

More advanced and environmentally friendly extraction methods that are gaining prominence for the extraction of alkaloids from plant matrices include:

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. UAE is known for its efficiency at lower temperatures, which helps in preventing the degradation of thermolabile compounds.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction of the target compounds. This method significantly reduces extraction time and solvent volume compared to conventional techniques.

While the specific application of UAE and MAE for the extraction of this compound from Esenbeckia leiocarpa is not extensively detailed in currently available literature, these methods are widely recognized for their effectiveness in extracting various classes of alkaloids, including quinolones, from different plant sources.

Chromatographic Purification Strategies for this compound

Following the initial extraction, the crude alkaloid fraction contains a mixture of various compounds. Therefore, a series of chromatographic techniques are employed to isolate and purify this compound.

Preliminary purification often involves column chromatography. In this step, the crude alkaloid extract is passed through a column packed with a stationary phase, such as silica gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different components of the mixture are separated based on their varying affinities for the stationary and mobile phases. This process yields fractions that are enriched in specific alkaloids.

For the final purification of this compound, a highly efficient and specialized technique known as Recycle High-Performance Liquid Chromatography (RP-HPLC) is employed. nih.gov This method is particularly useful for separating compounds with very similar chemical structures and retention times, which is often the case with alkaloids isolated from a natural source.

In conventional HPLC, the sample is passed through the column once. However, in recycle HPLC, the eluate containing the partially separated compounds can be reintroduced into the same column multiple times. Each pass, or "cycle," effectively increases the column length, thereby enhancing the resolution between closely eluting peaks without requiring an extremely long column.

For the isolation of this compound, a reversed-phase (RP) column is typically used. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. The separation is based on the hydrophobic interactions between the compounds and the stationary phase. A common mobile phase used for the purification of this compound and its analogs from Esenbeckia leiocarpa is a mixture of methanol, water, and acetonitrile (B52724). nih.gov

The use of recycle RP-HPLC has been instrumental in obtaining this compound with a high degree of purity, which is essential for its structural elucidation and subsequent biological activity studies. nih.gov

| Parameter | Description |

| Technique | Recycle High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Reversed-Phase (e.g., C18) |

| Mobile Phase | Methanol/Water/Acetonitrile |

| Principle | Enhanced separation of closely eluting compounds by repeatedly passing the sample through the same column. |

Molecular Characterization and Structural Elucidation Approaches

Spectroscopic Techniques for Definitive Structural Determination

Spectroscopic methods are indispensable tools in organic chemistry for the identification and structural analysis of natural products like Leiokinine A. By examining how the compound interacts with different types of electromagnetic radiation, researchers can deduce key structural features.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight and elemental composition of a compound. nih.gov HRMS provides a highly accurate mass-to-charge ratio ([M+H]+ or [M-H]-), which can be used to unequivocally determine the molecular formula of the analyte. This is crucial in the initial stages of structural elucidation to confirm the elemental composition predicted from other data or to establish the formula for a novel compound. While general applications of HRMS for molecular composition confirmation are well-documented, specific HRMS data detailing characteristic ions or fragmentation patterns for this compound were not available in the provided search results. nih.govuni.lu

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most vital technique for determining the detailed structure of organic molecules, including complex natural products. uni.lulatoxan.comnih.gov NMR provides information about the different types of atoms (such as hydrogen and carbon) present in the molecule, their local electronic environments, and their connectivity to neighboring atoms. uni.lulatoxan.com Techniques such as 1H NMR and 13C NMR, along with two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), allow chemists to map the carbon-hydrogen framework and identify functional groups. uni.lucenmed.com NMR is also critical for determining the stereochemistry of a molecule, which refers to the three-dimensional arrangement of its atoms. uni.lu Although NMR is extensively used in structural elucidation, specific NMR spectroscopic data (such as chemical shifts, coupling constants, or splitting patterns) for this compound were not found within the scope of the provided search results.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect the presence of chromophores, which are structural units within a molecule that absorb light in the UV or visible region of the electromagnetic spectrum. latoxan.comnih.gov This technique can provide information about conjugated systems and aromatic rings present in the molecule. nih.gov Infrared (IR) spectroscopy, on the other hand, is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. nih.govlatoxan.comnih.gov Different functional groups absorb infrared radiation at characteristic frequencies, providing a spectral fingerprint that helps in structural identification. latoxan.com While UV and IR spectroscopy are standard techniques in the characterization of organic compounds, specific UV and IR spectral data for this compound were not detailed in the provided search results.

Structural Classification within 4-Quinolinone Alkaloids

This compound is classified as a 4-quinolinone alkaloid. bidd.groupmitoproteome.org This classification is based on the presence of a core 4-quinolinone structure, which is a derivative of quinoline (B57606) featuring a ketone group at the C-4 position. bidd.group Alkaloids are a diverse group of naturally occurring chemical compounds that contain a nitrogen atom, typically in a heterocyclic ring. cdutcm.edu.cn 4-Quinolinone alkaloids are a specific subset of quinoline alkaloids, distinguished by the oxidation state at the C-4 position of the quinoline ring system. This compound has been isolated from the stems of Esenbeckia leiocarpa, a plant known to produce various quinolinic and quinolonic alkaloids. bidd.groupmitoproteome.org Its structure, 3-methoxy-1-methyl-2-propylquinolin-4-one, fits the general structural characteristics of this class of alkaloids. nih.gov

Biological Activities and Pharmacological Investigations

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132). Inhibitors of AChE are of interest for the potential treatment of neurodegenerative diseases like Alzheimer's, where a deficiency in acetylcholine levels is observed. Leiokinine A has been evaluated for its ability to inhibit this enzyme.

In vitro Efficacy and Potency Determination

In vitro studies have demonstrated that this compound exhibits anticholinesterasic activity. Research involving alkaloids isolated from the stems of Esenbeckia leiocarpa, including this compound, leptomerine (B1631691), kokusaginine, and skimmianine, tested their ability to inhibit acetylcholinesterase. All tested alkaloids displayed anticholinesterasic activity. mdpi.comnih.govresearchgate.netscite.ai

While this compound showed inhibitory activity, its potency was found to be lower compared to some other alkaloids isolated from the same plant. For instance, leptomerine demonstrated higher activity with an IC50 value of 2.5 µM, which was comparable to the reference compound galanthamine (B1674398) (IC50 = 1.7 µM). mdpi.comnih.govresearchgate.netscite.ai Specific IC50 values for this compound in these comparative studies indicate it is less potent than leptomerine and kokusaginine. mdpi.comresearchgate.net

Comparative Analysis of Anticholinesterasic Activity with Analogous Alkaloids (e.g., Leptomerine, Skimmianine, Kokusaginine)

Comparative studies have evaluated the anticholinesterasic activity of this compound alongside structurally related quinoline (B57606) alkaloids such as leptomerine, skimmianine, and kokusaginine, all isolated from Esenbeckia leiocarpa. mdpi.comnih.govresearchgate.netscite.airesearchgate.netscilit.com

The results consistently show variations in inhibitory potency among these alkaloids. Leptomerine has been identified as having the highest activity among the tested alkaloids from Esenbeckia leiocarpa, with an IC50 value significantly lower than that of this compound, kokusaginine, and skimmianine. mdpi.comnih.govresearchgate.netscite.airesearchgate.net Kokusaginine also showed more potent activity than this compound. mdpi.comresearchgate.net Skimmianine has shown moderate inhibitory action in some studies, with varying IC50 values reported depending on the source and assay used. researchgate.netresearchgate.net

The following table summarizes representative in vitro AChE inhibitory data for this compound and analogous alkaloids:

| Compound | IC50 (µM) | Source Plant |

| This compound | Data varies | Esenbeckia leiocarpa |

| Leptomerine | 2.5 | Esenbeckia leiocarpa |

| Kokusaginine | 46 | Esenbeckia leiocarpa |

| Skimmianine | Data varies | Esenbeckia leiocarpa, Zanthoxylum nitidum researchgate.net |

| Galanthamine | 1.7 | Reference Compound |

| Physostigmine | 0.4 | Reference Compound |

Note: Specific IC50 values for this compound and Skimmianine can vary between studies due to differences in experimental conditions and enzyme sources. The table presents representative values from cited research where available. mdpi.comnih.govresearchgate.netscite.airesearchgate.netresearchgate.net

Antifeedant Activity

This compound has been reported to possess antifeedant activity. Studies investigating alkaloids from Esenbeckia leiocarpa have attributed weak antifeedant activity against the pink bollworm (Pectinophora gossypiella) to alkaloids including this compound and Leiokinine B. mdpi.comresearchgate.netnih.gov Another review also lists this compound as exhibiting antifeedant activity against the tobacco caterpillar (Spodoptera litura). scinews.uznih.gov

Broader Spectrum Bioactivities Associated with Quinoline Alkaloids (Contextual Relevance)

Quinoline alkaloids, as a class of natural compounds characterized by their fused benzene (B151609) and pyridine (B92270) rings, are known for a wide array of biological activities. nih.govlongdom.orgnih.gov While specific comprehensive studies on the broader spectrum bioactivities of this compound itself might be limited, the known activities of the quinoline scaffold provide contextual relevance and suggest potential areas for further investigation. nih.govnih.govlongdom.orgnih.gov

Potential Antimicrobial Properties

Many quinoline alkaloids and their derivatives have demonstrated antimicrobial properties, including activity against bacteria and fungi. longdom.orgmnba-journal.comvivantechnologies.comsemanticscholar.orgtheses.cznih.govprimescholars.com This includes activity against various pathogenic bacteria, such as Escherichia coli and Staphylococcus aureus. semanticscholar.orgprimescholars.com Some quinoline derivatives have been developed into antibacterial drugs. semanticscholar.orgnih.gov The mechanisms of action can involve inhibiting essential microbial proteins or disrupting bacterial processes. semanticscholar.org Given that this compound is a quinoline alkaloid, it is plausible that it may also possess some degree of antimicrobial activity, although specific data for this compound is needed to confirm this.

Potential Insecticidal Properties

This compound, an alkaloid isolated from natural sources such as the plant Esenbeckia leiocarpa, has demonstrated potential insecticidal properties. Research indicates that this compound exhibits antifeedant activity against insects. scinews.uzusda.gov Antifeedant compounds deter insects from feeding, which can ultimately impact their growth, development, and survival, thus serving as a mechanism for pest control.

Mechanistic Insights into Leiokinine A S Bioactivity

Elucidation of Specific Molecular Targets

Research has explored the ability of Leiokinine A to interact with specific molecular entities within biological systems. This compound has been reported to exhibit inhibitory activity against acetylcholinesterase (AChE) nih.govwindows.net. This suggests that AChE may be a molecular target for this compound. Other studies on related quinolone alkaloids from Evodia rutaecarpa have indicated inhibitory effects against the proinflammatory transcription factors nuclear factor of activated T-cells (NFAT) and NF-κB researchgate.net. While these findings pertain to related compounds, they highlight the potential for quinolone alkaloids, including this compound, to interact with key regulatory proteins involved in immune and inflammatory responses researchgate.net.

Enzyme Kinetic Studies for Inhibitory Mechanisms

Enzyme kinetic studies provide crucial information about how an inhibitor interacts with an enzyme and affects its catalytic activity khanacademy.orggonzaga.edu. For this compound and its reported inhibition of acetylcholinesterase, enzyme kinetic analysis would typically involve determining parameters such as the Michaelis-Menten constant (KM) and maximum reaction velocity (Vmax) in the presence and absence of the inhibitor mit.educmu.edu. Different types of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be distinguished by their characteristic effects on these kinetic parameters, often visualized using Lineweaver-Burk plots khanacademy.orggonzaga.educmu.edu.

In the case of competitive inhibition, the inhibitor competes with the substrate for binding to the enzyme's active site, leading to an increase in the apparent KM while the Vmax remains unchanged at sufficiently high substrate concentrations gonzaga.educmu.eduyoutube.com. Non-competitive inhibition involves the inhibitor binding to a site distinct from the active site, affecting the enzyme's catalytic efficiency and reducing the Vmax, while the KM may remain unchanged khanacademy.orgcmu.edu. Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and KM khanacademy.orgmit.edu.

While specific detailed enzyme kinetic data for this compound's interaction with AChE were not extensively detailed in the provided search results beyond the reported IC50 value nih.govwindows.net, an IC50 of 0.21 mM for AChE inhibition by this compound has been reported nih.gov. This value represents the concentration of this compound required to inhibit 50% of the enzyme's activity under specific assay conditions and serves as a measure of its inhibitory potency gonzaga.edu. For comparison, leptomerine (B1631691), another quinolin-4-one from Esenbeckia leiocarpa, showed higher activity against AChE with an IC50 of 2.5 μM nih.gov.

Cellular Pathway Modulation Investigations

Beyond direct enzyme inhibition, this compound's bioactivity may involve the modulation of broader cellular pathways. Alkaloids, in general, are known to influence various metabolic processes and signaling cascades erpublications.com. Given the reported inhibitory effects of related quinoline (B57606) alkaloids on transcription factors like NFAT and NF-κB, it is plausible that this compound could also impact pathways regulated by these factors, which are central to inflammatory and immune responses researchgate.net. Investigations into cellular pathway modulation by this compound would typically involve experiments assessing the activation or inhibition of key proteins within a pathway, analyzing downstream gene expression changes, or observing cellular responses dependent on the pathway's activity illinois.edu. While direct studies specifically detailing this compound's impact on cellular pathways were not prominently featured in the search results, the known activities of related compounds suggest this as a potential area of investigation for understanding this compound's full spectrum of biological effects.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 131525 |

| Acetylcholinesterase (AChE) | 24781 |

| Leptomerine | Not found in search results, but mentioned as a related compound nih.gov |

| Galanthamine (B1674398) | 3467 |

| Skimmianine | 10196 |

| Kokusaginine | 10197 |

| NFAT | Subject of research, not a single compound with a CID |

| NF-κB | Subject of research, not a single compound with a CID |

| Kynurenic Acid | 3845 |

Chemical Synthesis and Analog Development

Total Synthesis Approaches for Leiokinine A

The structure of this compound has been confirmed through total synthesis nih.gov. One notable approach to the concise total synthesis of this compound involves a gold-catalyzed cascade reaction. This method utilizes a 6-endo-dig azide-yne cyclization followed by an O-H insertion, providing an efficient route to 3-alkoxy-4-quinolinone frameworks, which are key structural elements of this compound rsc.orgzhangqiaokeyan.com. This highlights the power of cascade reactions in constructing complex natural products like this compound in a streamlined manner.

Development of Novel Synthetic Methodologies for 4-Quinolinone Frameworks

The 4-quinolinone scaffold is a significant heterocyclic structure found in numerous natural products and pharmaceuticals researchgate.netmdpi.comresearchgate.net. Consequently, the development of efficient and versatile synthetic methodologies for accessing this framework is an ongoing area of research researchgate.netthieme-connect.com. Traditional methods for synthesizing quinolones include classical cyclization reactions such as the Camps, Conrad-Limpach, Gould-Jacobs, and Niementowski cyclizations researchgate.netmdpi.comthieme-connect.commdpi.com. However, these methods often require harsh conditions, such as high temperatures or strong acids, which can limit their substrate scope and yield thieme-connect.com.

Recent efforts have focused on developing milder and more efficient approaches, including transition-metal-catalyzed reactions, metal-free processes, and domino reactions researchgate.netresearchgate.netthieme-connect.comresearchgate.net. Novel methods reported in the literature include base-promoted insertion of ynones, Co(III)-catalyzed C-H amidation, Pd-catalyzed carbonylation-cyclization sequences, and Cu-catalyzed cyclizations mdpi.comresearchgate.netorganic-chemistry.org. Oxidative annulation strategies have also emerged as valuable tools for constructing quinoline (B57606) derivatives mdpi.com.

Gold catalysis has proven to be a powerful tool in the synthesis of various heterocyclic compounds, including quinoline and 4-quinolinone derivatives rsc.orgresearchgate.net. Specifically, gold(III)-catalyzed cascade reactions have been developed for the expeditious construction of 3-alkoxy-4-quinolinone frameworks rsc.orgzhangqiaokeyan.comresearchgate.net. A key example is the gold-catalyzed 6-endo-dig azide-yne cyclization followed by an O-H insertion. This cascade process allows for the efficient synthesis of 3-alkoxy-4-quinoline derivatives under mild and neutral conditions with broad substrate generality rsc.orgresearchgate.net. The utility of this method has been demonstrated in the concise total synthesis of this compound rsc.orgzhangqiaokeyan.com. Other gold-catalyzed annulation and cyclization reactions involving different substrates and reaction pathways have also been reported for the synthesis of diverse quinoline derivatives rsc.orgresearchgate.net.

Design and Synthesis of this compound Analogs and Derivatives

Given the biological relevance of the 4-quinolinone scaffold, the design and synthesis of this compound analogs and other quinolinone derivatives are actively pursued to explore their chemical space and identify compounds with potentially enhanced or altered biological activities researchgate.netresearchgate.netmdpi.com. This involves modifying the core quinolinone structure at various positions or incorporating it into hybrid molecules mdpi.com. Synthetic strategies for creating these analogs often build upon the methodologies developed for the core framework, employing reactions such as alkylation, acylation, and coupling reactions to introduce diverse substituents mdpi.commdpi.comd-nb.infomdpi.com. The aim is to understand the structure-activity relationships and develop novel compounds with desired properties mdpi.comnih.gov.

Structure Activity Relationship Sar Studies

Experimental Methodologies for SAR Elucidation

Experimental methodologies for elucidating the SAR of compounds like Leiokinine A involve a systematic process of synthesis or isolation of structural analogs, followed by rigorous biological evaluation cbcs.seoncodesign-services.com. The fundamental approach involves creating a series of compounds where specific parts of the this compound structure are modified. These modifications can include changes to substituents, alterations in the core ring system, or variations in stereochemistry.

Key experimental techniques employed in SAR studies include:

Synthesis of Analogs: Chemical synthesis is crucial for creating a library of compounds structurally related to this compound. This allows for targeted modifications at specific positions of the molecule.

Isolation of Related Natural Products: As this compound is a natural product, isolating related alkaloids from the same or different plant sources can provide a set of naturally occurring analogs for SAR comparison umlub.pl.

Biological Assays: These are essential for measuring the biological activity of this compound and its analogs. The type of assay depends on the specific activity being investigated (e.g., antifeedant activity as mentioned for this compound) oncodesign-services.comscinews.uz. Assays quantify the potency and efficacy of each compound.

Spectroscopic Techniques: Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of synthesized or isolated compounds nih.gov.

By comparing the biological activity data of the different analogs with their structural variations, researchers can deduce which parts of the this compound molecule are essential for its activity and which modifications enhance or diminish that activity oncodesign-services.com. This often involves analyzing trends in activity across the series of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR studies a step further by employing mathematical and statistical methods to build predictive models that correlate structural descriptors of compounds with their biological activities oncodesign-services.comresearchgate.net. The goal of QSAR is to develop an equation or model that can predict the activity of new, untested compounds based on their structural properties.

For compounds like this compound, QSAR modeling would typically involve:

Defining Molecular Descriptors: These are numerical values that represent various physicochemical properties of the molecules, such as electronic properties, steric bulk, hydrophobicity (e.g., LogP), and topological indices .

Collecting Biological Activity Data: Accurate and consistent biological data for this compound and its analogs are required to train the QSAR model.

Developing a Statistical Model: Statistical methods, such as regression analysis, partial least squares (PLS), or machine learning algorithms, are used to build a model that relates the molecular descriptors to the biological activity researchgate.net.

Model Validation: The developed QSAR model is validated using a separate set of compounds to ensure its predictive power.

While general discussions on QSAR highlight its utility in medicinal chemistry and for various compound classes including alkaloids researchgate.netvdoc.pub, specific published QSAR models developed explicitly and solely for this compound were not prominently found in the search results. However, the principles of QSAR are directly applicable to this compound and its derivatives, particularly if a sufficient dataset of structurally related compounds with measured activities becomes available. QSAR can be used to correlate structural motifs with bioactivity, guiding the design of derivatives .

Rational Compound Design Based on SAR Data

Rational compound design based on SAR data involves using the insights gained from SAR and QSAR studies to intelligently design and synthesize new compounds with improved or desired biological properties longdom.orgnih.gov. Instead of relying solely on serendipity or high-throughput screening, rational design uses the understanding of structure-activity relationships to guide the modification of a lead compound like this compound.

The process typically involves:

Analyzing SAR/QSAR Data: Identifying the key structural features responsible for activity, potency, selectivity, and potentially other properties like metabolic stability.

Formulating Hypotheses: Based on the analysis, generating hypotheses about how specific structural modifications might improve the desired activity or introduce new properties.

Designing New Compounds: Designing novel chemical structures that incorporate the favored structural features and avoid those associated with undesirable properties. This step is often aided by computational tools like molecular modeling and docking studies to predict how the new compounds might interact with their biological targets oncodesign-services.com.

Synthesis and Evaluation: Synthesizing the designed compounds and experimentally evaluating their biological activity to validate the design hypotheses. This forms an iterative cycle of design, synthesis, and testing cbcs.se.

While the search results mention rational design in the context of synthesizing quinolinone alkaloids which include this compound researchgate.net, and as a general approach in drug discovery longdom.org, specific examples of rational compound design efforts explicitly starting with this compound and detailing the SAR data that guided these designs were not extensively found. However, if SAR studies on this compound reveal key structural determinants of its activity, this information would be directly applicable to the rational design of this compound analogs with enhanced or altered biological profiles. The rational design approach is a methodical strategy that leverages structural understanding to create molecules with specific properties longdom.org.

Computational Approaches and Molecular Modeling

In Silico Analysis of Leiokinine A Molecular Interactions

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., a protein target) when bound to form a stable complex. Given this compound's reported in vitro inhibition of acetylcholinesterase (AChE), wikipedia.orgwikipedia.orgwikipedia.orgnih.gov AChE would be a relevant proposed biological target for molecular docking studies. Such simulations could predict the binding affinity of this compound to the active site of AChE and identify the key amino acid residues involved in the interaction through hydrogen bonds, hydrophobic effects, and other forces. While molecular docking has been applied to study the interactions of other compounds with AChE and other biological targets mentioned in the literature, nih.govnih.gov specific detailed results of molecular docking simulations with this compound were not found in the provided sources.

Ecological and Biosynthetic Perspectives

Role of Leiokinine A in the Producing Organism (Esenbeckia leiocarpa) and its Ecosystem

Esenbeckia leiocarpa is known to produce a variety of secondary metabolites, with quinoline (B57606), quinolone, and indole (B1671886) alkaloids being considered chemical markers for the Esenbeckia genus researchgate.netsemanticscholar.org. While specific detailed studies focusing solely on the ecological role of this compound itself in E. leiocarpa are limited in the search results, the presence of this and other alkaloids suggests a defensive function for the plant within its ecosystem nih.govnumberanalytics.comerpublications.com.

Alkaloids, in general, are frequently toxic to herbivores and microorganisms, thereby providing defense functions for the plants that produce them researchgate.net. The production of these compounds can deter herbivorous insects and protect against pathogens, which is crucial for plant survival numberanalytics.comerpublications.com. The chemical diversity of alkaloids in a plant species is influenced by evolutionary pressures, ecological interactions, and environmental conditions numberanalytics.com.

Studies on E. leiocarpa have isolated this compound along with other alkaloids such as leptomerine (B1631691), kokusaginine, skimmianine, maculine, and flindersiamine (B1206483) nih.govresearchgate.netsemanticscholar.orgmdpi.com. The co-occurrence of multiple alkaloids in this species suggests a complex chemical defense strategy.

Proposed Biosynthetic Pathways of Quinoline Alkaloids

The biosynthesis of quinoline alkaloids in plants is understood to proceed via several proven pathways, primarily utilizing anthranilic acid as a key precursor wikipedia.orgresearchgate.netcdnsciencepub.comdntb.gov.ua. Tryptophan can also act as a precursor for certain quinoline alkaloids, although studies on dictamnine, another furoquinoline alkaloid found in the Rutaceae family, indicate that anthranilic acid is a direct precursor and tryptophan is not an obligatory intermediate in its biosynthesis wikipedia.orgcdnsciencepub.com. The second precursor molecule in quinoline alkaloid biosynthesis is often a hemiterpene or a monoterpene wikipedia.org.

In the Rutaceae family, which includes Esenbeckia leiocarpa, alkyl-, aryl-, and alkylarylquinolin/ones are commonly found, with alkylquinolones being the dominant type nih.gov. Substantial biosynthetic work on plant-derived alkylquinolin/ones has been carried out, and the biosynthesis of some of these alkaloids in bacteria has been firmly established as being derived from anthranilic acid nih.gov. While specific detailed enzymatic steps for this compound biosynthesis in E. leiocarpa are not explicitly detailed in the provided search results, the general pathway for quinoline alkaloids in Rutaceae involves anthranilic acid.

The biosynthesis often involves the cyclization of a C5 unit (likely derived from the mevalonic acid or methylerythritol phosphate (B84403) pathways) onto the quinoline moiety, leading to various structural types, including furoquinoline alkaloids clockss.org. The presence of an epoxide ring on the C5 unit is considered a potential intermediate in the formation of furan (B31954) or pyran rings in these alkaloids clockss.org.

Proposed Biosynthetic Route (General Quinoline Alkaloids in Rutaceae):

Anthranilic acid serves as a primary precursor. wikipedia.orgcdnsciencepub.comdntb.gov.ua

A C5 unit (likely isoprenoid-derived) is involved. clockss.org

Cyclization and modification reactions lead to the diverse structures of quinoline alkaloids. clockss.org

More detailed studies are needed to clarify the specific biosynthetic pathways in Rutaceae plants compared to those in bacteria, particularly concerning the derivation from anthranilic acid nih.gov.

Chemical Ecology Implications of this compound Production

The production of this compound and other alkaloids by Esenbeckia leiocarpa has significant implications for its chemical ecology. Alkaloids are recognized for their strong biological effects and play a crucial role in the interactions between plants and other organisms within their environment uvic.canumberanalytics.com.

These compounds can function as defensive chemicals, deterring herbivores due to their toxicity or unpalatability nih.govnumberanalytics.comresearchgate.neterpublications.com. The presence of this compound in E. leiocarpa likely contributes to its defense against insect herbivory and potentially other types of predation.

Furthermore, plant secondary metabolites, including alkaloids, can influence interactions with microorganisms, acting as antimicrobial agents nih.govresearchgate.netuj.edu.pl. This can help protect the plant from fungal and bacterial pathogens.

Alkaloids can also be involved in more complex ecological interactions, such as allelopathy, where they influence the growth and survival of neighboring plants erpublications.com. While not specifically documented for this compound, this is a known ecological role for some alkaloids.

The chemical diversity of alkaloids within a plant can also impact specialized herbivores or pollinators that may have evolved mechanisms to tolerate or even utilize these compounds numberanalytics.com. This can lead to intricate co-evolutionary relationships.

Future Directions and Research Gaps

Advanced Methodologies for Isolation and Structural Characterization

The isolation of natural products like Leiokinine A from plant sources typically involves techniques such as bioactivity-guided fractionation nih.govmdpi.comtandfonline.comphorteeducacional.com.brresearchgate.netmdpi.com. While effective for initial discovery, these methods can sometimes be labor-intensive and may not always yield sufficient quantities for extensive research or potential development. Future research could focus on developing more advanced and efficient isolation methodologies. This might involve exploring modern chromatographic techniques or integrating automated systems to improve yield and purity azolifesciences.com.

Furthermore, while the basic structure of this compound is known (C₁₄H₁₇NO₂) nih.gov, advanced structural characterization techniques could provide deeper insights into its three-dimensional conformation and potential interactions with biological targets. Techniques such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS) could be employed to resolve subtle structural details and confirm purity, especially for samples obtained through improved isolation methods mdpi.com. The application of hyphenated techniques, combining separation and spectroscopic analysis, could also enhance the efficiency and accuracy of both isolation and characterization mdpi.com.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Current research has primarily focused on the acetylcholinesterase inhibitory activity of this compound, suggesting a potential role in conditions like Alzheimer's disease nih.govmdpi.comtandfonline.comnih.govresearchgate.netresearchgate.nettandfonline.commdpi.com. However, natural products often possess a wide spectrum of biological activities. A significant research gap lies in comprehensively exploring other potential biological activities of this compound. This could involve in vitro and in vivo screening against a broader range of biological targets and disease models.

Potential areas for exploration could include:

Anti-inflammatory activity, given that other quinoline (B57606) alkaloids have shown such effects nih.gov.

Antimicrobial or antifungal properties, as quinoline derivatives are known for these activities nih.govresearchgate.net.

Antioxidant effects.

Activity against other neurological targets beyond acetylcholinesterase.

Identifying novel biological activities could reveal new therapeutic potential for this compound or its derivatives. This requires systematic screening and investigation into the dose-response relationships for any observed effects.

Targeted Synthesis and Comprehensive Mechanistic Studies

The synthesis of complex natural products like this compound can be challenging tandfonline.comresearchgate.netnih.govresearchgate.net. While synthetic approaches to the quinolone ring system exist, targeted synthesis of this compound specifically, and its structural analogs, needs further development to enable the production of sufficient quantities for extensive biological testing and structure-activity relationship (SAR) studies researchgate.netresearchgate.netnih.govbeilstein-journals.org. Research gaps exist in developing more efficient, cost-effective, and environmentally friendly synthetic routes researchgate.net. This could involve exploring novel catalytic methods or optimizing existing synthetic pathways researchgate.netresearchgate.netnih.govbeilstein-journals.org.

Beyond synthesis, comprehensive mechanistic studies are crucial to understand how this compound exerts its biological effects at the molecular level nih.govresearchgate.netresearchgate.net. For its known acetylcholinesterase inhibition, detailed studies are needed to determine the exact binding site, the nature of the interaction (e.g., reversible or irreversible), and the kinetic parameters of inhibition nih.gov. For any newly discovered activities, elucidating the molecular targets and downstream signaling pathways is essential. This could involve techniques such as protein binding assays, enzyme kinetics, and cell-based assays. Understanding the mechanism of action is vital for rational drug design and development.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The application of advanced 'omics' technologies represents a significant future direction for this compound research ebi.ac.uknih.gov.

Proteomics: Investigating changes in protein expression levels or post-translational modifications in response to this compound can reveal its protein targets and the cellular pathways it influences nih.govki.sescilifelab.senih.govcarrerasresearch.org. This is particularly relevant for understanding its interactions with enzymes like acetylcholinesterase or identifying novel protein targets. Future research should utilize quantitative proteomics techniques to comprehensively profile protein alterations induced by this compound.

Integrating data from metabolomics and proteomics studies can provide a more holistic understanding of this compound's biological impact, helping to connect molecular interactions with observed phenotypic effects. This systems biology approach is crucial for fully unraveling the potential of this natural product.

常见问题

Q. How is Leiokinine A typically identified and characterized in natural sources?

To identify this compound, researchers employ a combination of chromatographic and spectroscopic techniques. Initial isolation from natural matrices involves solvent extraction followed by fractionation using high-performance liquid chromatography (HPLC) or flash chromatography. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Purity validation requires HPLC with UV/Vis or diode-array detection, adhering to protocols ensuring reproducibility .

Q. What are the standard methodologies for synthesizing this compound in laboratory settings?

Laboratory synthesis often follows semi-synthetic or total synthetic routes. Semi-synthesis starts with precursor compounds isolated from natural sources, modified via regioselective reactions (e.g., acetylation, oxidation). Total synthesis involves multi-step organic reactions, such as Suzuki coupling or Heck reactions, to assemble the core scaffold. Each step requires rigorous purification (e.g., column chromatography) and intermediate characterization (NMR, MS). Reaction conditions (temperature, catalysts) must be optimized to avoid side products, with yields quantified via gravimetric analysis .

Q. Which analytical techniques are critical for assessing this compound’s purity and stability?

Key techniques include:

- HPLC-DAD/MS : Quantifies purity and detects degradation products.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability.

- X-ray crystallography : Confirms crystalline structure and stereochemistry.

- Circular dichroism (CD) : Assesses chiral integrity under varying pH/temperature. Stability studies involve accelerated degradation tests (e.g., exposure to light, humidity) with results validated statistically (e.g., ANOVA for batch variations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies involve systematic modification of functional groups (e.g., hydroxyl, methyl) followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity). Computational tools like molecular docking (AutoDock Vina) predict binding affinities to target proteins (e.g., kinases). Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (SI) are calculated to prioritize derivatives. Validated hits undergo pharmacokinetic profiling (Caco-2 permeability, microsomal stability) to refine bioavailability .

Q. What methodologies resolve contradictions in this compound’s reported mechanisms of action across studies?

Contradictory findings (e.g., pro-apoptotic vs. anti-inflammatory effects) require:

- Systematic meta-analysis : Pool data from independent studies to identify confounding variables (e.g., cell lines, dosage).

- Orthogonal assays : Validate results using multiple techniques (e.g., Western blot, ELISA, RNA-seq).

- In vivo corroboration : Compare outcomes in animal models (e.g., murine inflammation assays) under controlled conditions. Discrepancies may arise from off-target effects, necessitating CRISPR-based gene knockout studies to isolate primary pathways .

Q. How can researchers improve synthetic yields of this compound while minimizing byproducts?

Yield optimization strategies include:

- DoE (Design of Experiments) : Statistically model variables (e.g., solvent polarity, reaction time) to identify optimal conditions.

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for stereoselective control.

- Flow chemistry : Enhance reaction efficiency via continuous flow systems, reducing intermediate degradation. Byproduct characterization (LC-MS) and recycling protocols (e.g., column chromatography) further improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。